4-ethyl-5-(trifluoromethyl)-4H-1,2,4-triazole-3-thiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-ethyl-5-(trifluoromethyl)-4H-1,2,4-triazole-3-thiol is a heterocyclic compound that belongs to the class of 1,2,4-triazoles. This compound is characterized by the presence of a trifluoromethyl group at the 5-position, an ethyl group at the 4-position, and a thiol group at the 3-position of the triazole ring. The incorporation of fluorine atoms and sulfur-containing groups into the triazole ring imparts unique chemical and biological properties to this compound, making it of significant interest in various fields of research and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-ethyl-5-(trifluoromethyl)-4H-1,2,4-triazole-3-thiol can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of ethyl hydrazinecarboxylate with trifluoroacetic acid and elemental sulfur can lead to the formation of the desired triazole compound . The reaction typically requires heating and the use of a suitable solvent, such as ethanol or acetonitrile, to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound often involves large-scale batch or continuous flow processes. These methods utilize optimized reaction conditions, including precise temperature control, efficient mixing, and the use of catalysts to enhance reaction rates and yields. The choice of solvents and purification techniques, such as recrystallization or chromatography, is crucial to obtaining high-purity products suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
4-ethyl-5-(trifluoromethyl)-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids under appropriate conditions.
Reduction: The triazole ring can be reduced to form dihydrotriazoles using reducing agents like sodium borohydride.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate in aqueous or organic solvents.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Disulfides, sulfonic acids.
Reduction: Dihydrotriazoles.
Substitution: Various substituted triazole derivatives.
Scientific Research Applications
4-ethyl-5-(trifluoromethyl)-4H-1,2,4-triazole-3-thiol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored as a potential therapeutic agent for various diseases due to its unique chemical structure and biological activity.
Mechanism of Action
The mechanism of action of 4-ethyl-5-(trifluoromethyl)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The thiol group can form covalent bonds with target proteins, leading to the inhibition of enzymatic activity or disruption of protein function. Additionally, the triazole ring can interact with nucleic acids and other biomolecules, further contributing to its biological effects .
Comparison with Similar Compounds
Similar Compounds
4-amino-4H-1,2,4-triazole-3-thiol: Similar structure but with an amino group instead of an ethyl group.
5-(3-chlorophenyl)-4H-1,2,4-triazole-3-thiol: Contains a chlorophenyl group instead of a trifluoromethyl group.
1H-1,2,4-triazole-3-thiol: Lacks the ethyl and trifluoromethyl substituents.
Uniqueness
4-ethyl-5-(trifluoromethyl)-4H-1,2,4-triazole-3-thiol is unique due to the presence of both the ethyl and trifluoromethyl groups, which impart distinct chemical and biological properties. The trifluoromethyl group enhances the compound’s stability and lipophilicity, while the ethyl group provides additional steric and electronic effects that influence its reactivity and interactions with biological targets .
Properties
CAS No. |
68744-69-4 |
---|---|
Molecular Formula |
C5H6F3N3S |
Molecular Weight |
197.18 g/mol |
IUPAC Name |
4-ethyl-3-(trifluoromethyl)-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C5H6F3N3S/c1-2-11-3(5(6,7)8)9-10-4(11)12/h2H2,1H3,(H,10,12) |
InChI Key |
VOBWXEYGDSSTAW-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=NNC1=S)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.